molecular formula C20H21F2NO2 B4045749 [1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone

[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone

Cat. No.: B4045749
M. Wt: 345.4 g/mol
InChI Key: BYIGBTSEDRHFEO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with ethyl, fluorophenyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-ethyl-4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antipsychotic effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone
  • 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone
  • 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone

Uniqueness

The uniqueness of 1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-2-23-12-11-20(25,15-5-9-17(22)10-6-15)18(13-23)19(24)14-3-7-16(21)8-4-14/h3-10,18,25H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGBTSEDRHFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 4
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 5
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 6
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone

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